8-Amino-3,4-dihydroquinolin-2(1H)-one

Monoamine oxidase inhibition Neurochemistry Isoform selectivity

8-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 81839-57-8) is a heterocyclic scaffold for medicinal chemistry and assay development. The 8-amino group enables regiospecific derivatization (acylation/sulfonylation) and metal chelation, unavailable with other regioisomers. Serves as a weak MAO-B inhibitor (IC50 17 µM) for assay validation. Purchase to accelerate SAR campaigns.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 81839-57-8
Cat. No. B1281952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-3,4-dihydroquinolin-2(1H)-one
CAS81839-57-8
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC=C2N
InChIInChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5,10H2,(H,11,12)
InChIKeyAJRKQKPZYJGOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 81839-57-8): Core Identity and Procurement Baseline


8-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 81839-57-8) is a heterocyclic small molecule comprising a 3,4-dihydroquinolin-2(1H)-one core with an amino substituent at the 8-position, possessing the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol [1]. This compound belongs to the dihydroquinolinone family, a class of nitrogen-containing heterocycles extensively investigated as privileged scaffolds in medicinal chemistry, with derivatives demonstrating diverse pharmacological activities including monoamine oxidase (MAO) inhibition, neuronal nitric oxide synthase (nNOS) inhibition, and dopamine/serotonin receptor modulation . Commercially, this building block is typically supplied at 95% to 98% purity and is primarily procured for use as a synthetic intermediate in pharmaceutical research and as a reference standard in biochemical assays [2].

Procurement Risk Assessment: Why Generic 3,4-Dihydroquinolin-2(1H)-one Analogs Cannot Substitute for 8-Amino-3,4-dihydroquinolin-2(1H)-one


Substituting 8-amino-3,4-dihydroquinolin-2(1H)-one with other regioisomers or unsubstituted dihydroquinolinones in research protocols is fundamentally invalid due to the critical role of the 8-amino moiety in dictating both molecular recognition and downstream reactivity. In the 3,4-dihydroquinolin-2(1H)-one scaffold, the position of substitution is a primary determinant of biological target engagement; studies on monoamine oxidase (MAO) inhibition have demonstrated that substitution patterns at C6 versus C7 versus the heteroatom-containing ring dramatically alter potency and isoform selectivity profiles, with certain regioisomers exhibiting IC₅₀ values in the nanomolar range while others remain inactive at >100 µM . The 8-amino group serves dual functions: it acts as a hydrogen bond donor/acceptor in biological binding pockets and as a nucleophilic handle for further derivatization (e.g., amide bond formation, diazotization, or coupling reactions) . Substituting with 8-hydroxy, 8-halo, or unsubstituted analogs would fundamentally alter both the electronic character of the aromatic system and the synthetic trajectory, potentially leading to complete loss of desired biological activity or failure of downstream synthetic steps.

Quantitative Differentiation Evidence: 8-Amino-3,4-dihydroquinolin-2(1H)-one Relative to Structural Comparators


MAO-B vs. MAO-A Isoform Selectivity Profile: 8-Amino Regioisomer Exhibits >5.9-Fold Preferential Inhibition

In recombinant human enzyme assays, 8-amino-3,4-dihydroquinolin-2(1H)-one demonstrates measurable but weak inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM (17 µM), while showing essentially no inhibition of MAO-A up to concentrations exceeding 100,000 nM [1]. The calculated selectivity ratio (MAO-A IC₅₀ / MAO-B IC₅₀) exceeds 5.9, indicating that the compound preferentially interacts with the MAO-B isoform at the upper concentration range tested. This contrasts sharply with optimized C6- and C7-substituted 3,4-dihydroquinolin-2(1H)-one derivatives reported in the literature, which achieve MAO-B IC₅₀ values in the low nanomolar range (e.g., 4–50 nM) and selectivity indices exceeding 1,000 .

Monoamine oxidase inhibition Neurochemistry Isoform selectivity Parkinson's disease research

Synthetic Intermediate Value Proposition: 8-Amino Handle Enables Derivatization Pathways Unavailable to 8-Halo or Unsubstituted Analogs

The 8-amino substituent provides a primary aromatic amine handle (pKa of conjugate acid approximately 4.6 for anilinium-type systems) that enables a suite of synthetic transformations not accessible with 8-H, 8-OH, or 8-halo dihydroquinolinone analogs. This includes direct diazotization followed by Sandmeyer-type substitutions, acylation/sulfonylation to form amides/sulfonamides, reductive amination with aldehydes, and Buchwald-Hartwig cross-coupling after appropriate activation. Patent literature identifies dihydroquinoline-2-one derivatives bearing aminoalkyl substituents at the nitrogen or carbon positions as key intermediates in the synthesis of nNOS inhibitors and other CNS-active agents [1]. The unsubstituted 3,4-dihydroquinolin-2(1H)-one (CAS 553-00-4) lacks this nucleophilic site entirely, while 8-halo analogs (e.g., 8-bromo-3,4-dihydroquinolin-2(1H)-one) require transition metal-catalyzed cross-coupling for C–N bond formation, adding additional synthetic steps and cost.

Medicinal chemistry Synthetic methodology Building block Parallel synthesis

Physicochemical and Structural Differentiation: Hydrogen Bond Donor Capacity Contrasts with C6/C7-Substituted Congeners

8-Amino-3,4-dihydroquinolin-2(1H)-one (C₉H₁₀N₂O, MW = 162.19 g/mol, cLogP ≈ 0.8–1.2 estimated) possesses two hydrogen bond donors (lactam N–H and primary amine N–H₂) and two hydrogen bond acceptors (lactam C=O and amine nitrogen) [1]. This H-bond donor count of 2 contrasts with unsubstituted 3,4-dihydroquinolin-2(1H)-one (1 donor) and 6- or 7-amino regioisomers (2 donors but with altered spatial geometry and electronic distribution due to different resonance interactions with the lactam carbonyl). The 8-position places the amino group ortho to the aniline-type nitrogen of the lactam, creating a 1,2-diamine-like motif in the aromatic ring that can engage in intramolecular hydrogen bonding and chelation of metal ions, a feature absent in 5-, 6-, or 7-amino regioisomers .

Physicochemical properties Drug-likeness Lipinski's rules Hydrogen bonding

Validated Research Applications and Procurement Decision Scenarios for 8-Amino-3,4-dihydroquinolin-2(1H)-one


MAO-B Negative Control Standard in High-Throughput Inhibitor Screening

Procurement is justified when establishing a biochemical assay cascade for monoamine oxidase B (MAO-B) inhibitor discovery. Given the target compound's measured IC₅₀ of 17,000 nM (17 µM) against human MAO-B and >100,000 nM against MAO-A, it serves as a weak-inhibitor baseline to validate assay sensitivity and to benchmark the activity of novel dihydroquinolinone derivatives [1]. This application is particularly relevant for laboratories optimizing C6- and C7-substituted analogs where potent nanomolar MAO-B inhibitors are sought; 8-amino-3,4-dihydroquinolin-2(1H)-one provides a chemically similar but pharmacologically weak comparator that confirms the assay can discriminate between high- and low-potency compounds.

Synthetic Building Block for Parallel Library Construction Targeting CNS Receptors

Procurement is justified in medicinal chemistry programs synthesizing libraries of dihydroquinolinone-based compounds targeting neurological targets, including nNOS, dopamine D2, and serotonin 5-HT₁A receptors. The 8-amino handle enables one-step diversification via acylation, sulfonylation, or reductive amination, facilitating rapid SAR exploration without requiring transition metal catalysis [1]. This is particularly valuable when the synthetic route requires installation of varied N-linked side chains at the 8-position to probe receptor binding pocket tolerance.

Regioisomeric Reference Standard for Analytical Method Development

Procurement is justified in analytical chemistry and quality control laboratories developing HPLC or LC-MS methods to separate and quantify regioisomeric dihydroquinolinone impurities. The 8-amino regioisomer exhibits distinct chromatographic retention and mass spectrometric fragmentation patterns relative to 5-, 6-, and 7-amino congeners. Using authentic 8-amino-3,4-dihydroquinolin-2(1H)-one as a reference standard enables unambiguous peak identification and method validation [1].

Coordination Chemistry Studies of Ortho-Diamine Chelation Motifs

Procurement is justified for inorganic and bioinorganic chemistry investigations examining metal chelation by heterocyclic 1,2-diamine systems. The ortho relationship between the C8 primary amine and the N1 lactam nitrogen creates a five-membered chelate ring upon metal coordination, a structural feature absent in 6- and 7-amino regioisomers [1]. This makes the compound a suitable ligand for studying structure-property relationships in metal complex formation, with potential relevance to metalloenzyme inhibition or metal-sensing applications.

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